N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}furan-2-carboxamide
Description
"N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}furan-2-carboxamide" is a synthetic small molecule characterized by a furan-2-carboxamide core linked to a phenyl group substituted with a 6-methylpyridazinyloxy moiety. This structural architecture places it within a broader class of furan-carboxamide derivatives, which are widely investigated for their diverse pharmacological and agrochemical properties.
Properties
IUPAC Name |
N-[4-(6-methylpyridazin-3-yl)oxyphenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-11-4-9-15(19-18-11)22-13-7-5-12(6-8-13)17-16(20)14-3-2-10-21-14/h2-10H,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOKXNQKHYQWAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}furan-2-carboxamide typically involves the following steps:
Formation of the furan-2-carboxamide core: This can be achieved by reacting furan-2-carbonyl chloride with an appropriate amine under basic conditions.
Introduction of the phenyl group: The phenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction, using a phenylboronic acid derivative and a palladium catalyst.
Attachment of the pyridazinyl moiety: The final step involves the nucleophilic substitution reaction where the pyridazinyl group is introduced to the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored as a candidate for developing new therapeutic agents, particularly in the treatment of microbial infections.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to bacterial enzymes, inhibiting their function and thereby exerting its antibacterial effects. The furan ring and pyridazinyl moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares "N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}furan-2-carboxamide" with structurally related furan-2-carboxamide derivatives, focusing on synthesis, physicochemical properties, and biological activities.
Structural Modifications and Substituent Effects
- N-(p-Tolyl)furan-2-carboxamide (3p): This analog replaces the pyridazinyloxy-phenyl group with a p-tolyl substituent. Synthesized via reductive transamidation, it exhibits simpler synthetic steps and moderate yields (70–89%) .
- 5-Nitro-N-(4-acetylaminophenyl)furan-2-carboxamide (3A): Incorporates a nitro group on the furan ring and an acetylated aniline substituent. The nitro group enhances electrophilicity, possibly contributing to its diuretic activity, while the acetylaminophenyl group improves metabolic stability .
- 4F-Furanylfentanyl : A psychoactive derivative with a fluorophenyl and piperidinyl group, highlighting how substituent variation can drastically alter biological activity (e.g., opioid receptor agonism vs. diuretic effects) .
Data Tables
Table 1. Physicochemical Properties of Selected Analogs
Biological Activity
N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}furan-2-carboxamide is a compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a furan ring, a carboxamide group, and a pyridazinyl moiety. Its chemical formula is with a molecular weight of 312.32 g/mol. The presence of the pyridazinyl group is significant as it can influence the compound's interaction with biological targets.
The mechanism of action for this compound primarily involves its interaction with various biomolecular targets, including enzymes and receptors. The compound may exhibit:
- Enzyme Inhibition : It can inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic effects.
- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 12.5 | Apoptosis induction |
| A549 | 26 | Cell cycle arrest |
| NCI-H460 | 42.3 | Inhibition of proliferation |
These results indicate that the compound may induce apoptosis and inhibit cell proliferation in cancer cells, making it a candidate for further development as an anticancer agent.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. Research has indicated that it can reduce the production of pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases.
Case Studies
- Study on MCF7 Cell Line : A study conducted by researchers evaluated the effects of the compound on breast cancer cells (MCF7). The results showed significant cytotoxicity with an IC50 value of 12.5 µM, indicating strong potential for further investigation in breast cancer therapy.
- A549 Lung Cancer Study : Another investigation focused on lung cancer (A549 cell line), where the compound demonstrated an IC50 value of 26 µM. This study suggested that the compound might interfere with the cell cycle, leading to reduced tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
